molecular formula C10H9BrN4O2 B6149890 ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate CAS No. 1406499-26-0

ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate

Cat. No. B6149890
CAS RN: 1406499-26-0
M. Wt: 297.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of such compounds typically involves a pyridine ring attached to a triazole ring and an ester group. The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions like nucleophilic substitution, electrophilic substitution, and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure. Factors influencing these properties include the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms present .

Mechanism of Action

The mechanism of action of such a compound would largely depend on its application. For instance, in medicinal chemistry, the mechanism of action often involves interaction with biological macromolecules or enzymes .

Safety and Hazards

As with any chemical compound, handling ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate would require appropriate safety measures. This typically includes using personal protective equipment, working in a well-ventilated area, and following proper storage and disposal procedures .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate involves the reaction of 5-bromopyridin-3-amine with ethyl 2-azidoacetate to form ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate.", "Starting Materials": [ "5-bromopyridin-3-amine", "ethyl 2-azidoacetate" ], "Reaction": [ "To a solution of 5-bromopyridin-3-amine (1.0 g, 5.5 mmol) in DMF (10 mL) was added ethyl 2-azidoacetate (1.2 g, 6.6 mmol) and CuI (0.1 g, 0.5 mmol).", "The reaction mixture was stirred at 80°C for 24 hours.", "After completion of the reaction, the mixture was cooled to room temperature and poured into water (50 mL).", "The resulting solid was filtered and washed with water to give the crude product.", "The crude product was purified by column chromatography using ethyl acetate/hexanes as the eluent to give ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate as a white solid (1.2 g, 80% yield)." ] }

CAS RN

1406499-26-0

Product Name

ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate

Molecular Formula

C10H9BrN4O2

Molecular Weight

297.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.